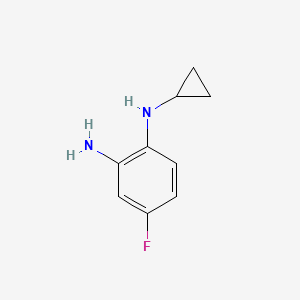

1-N-cyclopropyl-4-fluorobenzene-1,2-diamine

Description

Properties

IUPAC Name |

1-N-cyclopropyl-4-fluorobenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2/c10-6-1-4-9(8(11)5-6)12-7-2-3-7/h1,4-5,7,12H,2-3,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBKJEUUZJYTVGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C(C=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60589881 | |

| Record name | N~1~-Cyclopropyl-4-fluorobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952906-02-4 | |

| Record name | N~1~-Cyclopropyl-4-fluorobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-N-cyclopropyl-4-fluorobenzene-1,2-diamine

Introduction

1-N-cyclopropyl-4-fluorobenzene-1,2-diamine is a valuable substituted phenylenediamine scaffold that holds significant potential in the fields of medicinal chemistry and materials science. The unique combination of a cyclopropyl group, known for its ability to modulate metabolic stability and binding affinity, with a fluorinated phenylenediamine core makes this molecule a compelling building block for the synthesis of novel therapeutic agents and functional organic materials. The strategic placement of the amino and fluoro groups allows for diverse downstream chemical modifications, paving the way for the creation of extensive compound libraries for drug discovery and the development of advanced polymers and molecular sensors.

This technical guide provides a comprehensive overview of robust and efficient synthetic strategies for the preparation of this compound. We will delve into two primary synthetic routes, offering detailed, step-by-step protocols and exploring the underlying chemical principles that govern these transformations. The causality behind experimental choices will be thoroughly examined to provide researchers, scientists, and drug development professionals with a practical and scientifically sound framework for the synthesis of this important molecule.

Synthetic Strategy A: A Two-Step Approach via Nucleophilic Aromatic Substitution (SNAr) and Subsequent Reduction

This strategy employs a classical and reliable two-step sequence, beginning with the selective N-cyclopropylation of a difluoronitrobenzene derivative through a nucleophilic aromatic substitution (SNAr) reaction, followed by the reduction of the nitro group to afford the target diamine.

Step 1: Synthesis of N-cyclopropyl-4-fluoro-2-nitroaniline via SNAr

The cornerstone of this initial step is the reaction between 2,5-difluoronitrobenzene and cyclopropylamine. The electron-withdrawing nitro group strongly activates the aromatic ring towards nucleophilic attack, facilitating the displacement of one of the fluorine atoms. The fluorine atom positioned ortho to the nitro group is more readily substituted due to the stronger activating effect in this position.

Experimental Protocol: N-cyclopropyl-4-fluoro-2-nitroaniline

-

To a solution of 2,5-difluoronitrobenzene (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO), add potassium carbonate (K₂CO₃) (2.0 eq).

-

To this suspension, add cyclopropylamine (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to 80-100°C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield N-cyclopropyl-4-fluoro-2-nitroaniline.

Causality and Experimental Choices:

-

Solvent: A polar aprotic solvent like DMSO is chosen to dissolve the reactants and facilitate the SNAr reaction by stabilizing the charged Meisenheimer intermediate.

-

Base: Potassium carbonate acts as a base to neutralize the hydrofluoric acid (HF) formed during the reaction, driving the equilibrium towards the product.

-

Temperature: Elevated temperatures are employed to overcome the activation energy of the reaction, ensuring a reasonable reaction rate.

Caption: Workflow for the SNAr reaction.

Step 2: Reduction of N-cyclopropyl-4-fluoro-2-nitroaniline

The second step involves the reduction of the nitro group in the previously synthesized intermediate to an amino group, yielding the final product. A variety of reducing agents can be employed for this transformation, with tin(II) chloride being a common and effective choice in a laboratory setting.

Experimental Protocol: this compound

-

Dissolve N-cyclopropyl-4-fluoro-2-nitroaniline (1.0 eq) in ethanol.

-

To this solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq).

-

Reflux the reaction mixture for several hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid and precipitate the tin salts.

-

Filter the mixture through a pad of celite and wash the filter cake with ethyl acetate.

-

Extract the filtrate with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure to obtain this compound.

Causality and Experimental Choices:

-

Reducing Agent: Tin(II) chloride is a classical and reliable reagent for the reduction of aromatic nitro groups to amines.[1] It is particularly useful when other reducible functional groups may be present.

-

Solvent: Ethanol is a suitable solvent that dissolves the starting material and is compatible with the reducing agent.

-

Workup: The basic workup is crucial to remove the tin salts, which would otherwise complicate the purification of the final product.

Caption: Workflow for the nitro group reduction.

| Parameter | Step 1: SNAr | Step 2: Reduction |

| Starting Material | 2,5-Difluoronitrobenzene | N-cyclopropyl-4-fluoro-2-nitroaniline |

| Key Reagents | Cyclopropylamine, K₂CO₃ | SnCl₂·2H₂O |

| Solvent | DMSO | Ethanol |

| Temperature | 80-100°C | Reflux |

| Typical Yield | 70-85% | 80-95% |

Synthetic Strategy B: Direct N-Cyclopropylation of 4-Fluoro-1,2-phenylenediamine

An alternative and more convergent approach involves the direct N-cyclopropylation of the commercially available 4-fluoro-1,2-phenylenediamine.[2][3] This method often utilizes a copper-catalyzed cross-coupling reaction with a suitable cyclopropylating agent, such as cyclopropylboronic acid.[4][5][6]

Experimental Protocol: this compound

-

To a reaction vessel, add 4-fluoro-1,2-phenylenediamine (1.0 eq), cyclopropylboronic acid (1.5 eq), copper(II) acetate (Cu(OAc)₂) (1.0 eq), and 2,2'-bipyridine (1.0 eq).

-

Add anhydrous dichloroethane as the solvent.

-

Stir the reaction mixture under an air atmosphere at room temperature for 24-48 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of celite.

-

Wash the filtrate with aqueous ammonia and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Causality and Experimental Choices:

-

Catalyst System: The combination of copper(II) acetate and a ligand like 2,2'-bipyridine is effective in promoting the N-cyclopropylation of anilines with cyclopropylboronic acid.[6]

-

Cyclopropylating Agent: Cyclopropylboronic acid is a stable and readily available source of the cyclopropyl group for this type of cross-coupling reaction.

-

Reaction Conditions: The reaction is typically carried out under mild conditions at room temperature, which is advantageous for substrates with sensitive functional groups. The presence of air is often necessary for the catalytic cycle.

Caption: Direct N-cyclopropylation workflow.

| Parameter | Direct N-Cyclopropylation |

| Starting Material | 4-Fluoro-1,2-phenylenediamine |

| Key Reagents | Cyclopropylboronic acid, Cu(OAc)₂, 2,2'-bipyridine |

| Solvent | Dichloroethane |

| Temperature | Room Temperature |

| Typical Yield | 60-75% |

Conclusion

This technical guide has outlined two viable and robust synthetic strategies for the preparation of this compound. The two-step approach involving nucleophilic aromatic substitution followed by nitro group reduction offers a high-yielding and reliable pathway. The direct N-cyclopropylation method provides a more convergent and milder alternative. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale of the reaction, and the specific requirements of the research or development program. Both methodologies are grounded in well-established chemical principles and provide a solid foundation for the efficient synthesis of this valuable molecular scaffold.

References

-

Bénard, S., Neuville, L., & Zhu, J. (2010). Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid. Chemical Communications, 46(19), 3393-3395. [Link]

-

Bénard, S., Neuville, L., & Zhu, J. (2010). Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid. Chemical Communications (Cambridge, England), 46(19), 3393–3395. [Link]

-

Bénard, S., Neuville, L., & Zhu, J. (2010). Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid. Chemical Communications. [Link]

-

CIRCLASS. (2024). p-Phenylenediamine. [Link]

Sources

- 1. cir-safety.org [cir-safety.org]

- 2. researchgate.net [researchgate.net]

- 3. ossila.com [ossila.com]

- 4. Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to 1-N-cyclopropyl-4-fluorobenzene-1,2-diamine (CAS 952906-02-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 1-N-cyclopropyl-4-fluorobenzene-1,2-diamine, a fluorinated aromatic amine of significant interest in medicinal chemistry and materials science. The document delineates the compound's chemical identity, physical properties, and a detailed, field-proven synthetic protocol. Furthermore, it outlines comprehensive methodologies for its analytical characterization, discusses its potential applications as a key building block in the development of novel therapeutic agents and functional materials, and addresses critical safety and handling considerations. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of complex molecules incorporating the unique structural and electronic properties of the cyclopropylamine and fluoroaniline moieties.

Introduction: The Significance of Fluorinated Cyclopropylamines in Modern Chemistry

The strategic incorporation of fluorine atoms and cyclopropyl groups into molecular scaffolds has become a cornerstone of modern drug discovery and materials science. The cyclopropyl moiety, a three-membered carbocycle, imparts a unique combination of conformational rigidity and metabolic stability to parent molecules. This is due to the high C-H bond dissociation energy of the cyclopropane ring, which reduces its susceptibility to oxidative metabolism by cytochrome P450 enzymes.[1] The cyclopropylamine functional group, in particular, is a key pharmacophore in a variety of therapeutic agents, including enzyme inhibitors.[2] Notable examples include Tranylcypromine, an inhibitor of Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidase (MAO), where the cyclopropylamine is essential for its mechanism of action.[2]

Concurrently, the introduction of fluorine into organic molecules can profoundly influence their physicochemical and biological properties. Fluorine's high electronegativity can alter the electronic profile of a molecule, impacting its reactivity and binding affinity to biological targets. Moreover, the substitution of hydrogen with fluorine can block sites of metabolism, thereby enhancing a drug's in vivo half-life and bioavailability. In the context of aromatic systems, a fluorine substituent can significantly modify the pKa of nearby functional groups and influence intermolecular interactions.[3]

This compound, possessing both of these privileged structural motifs, represents a versatile building block for the synthesis of a diverse array of complex molecules with potentially enhanced pharmacological or material properties. Its ortho-diamine functionality is a precursor to the formation of benzimidazoles, a heterocyclic core found in numerous FDA-approved drugs.[4][5] This guide aims to provide a comprehensive overview of this compound, from its synthesis to its potential applications, to empower researchers in their scientific endeavors.

Physicochemical Properties and Chemical Identity

A thorough understanding of the fundamental properties of a compound is critical for its effective use in research and development. The key identifiers and physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 952906-02-4 | [2] |

| Molecular Formula | C₉H₁₁FN₂ | [2] |

| Molecular Weight | 166.20 g/mol | [2] |

| IUPAC Name | N¹-cyclopropyl-4-fluorobenzene-1,2-diamine | |

| Synonyms | This compound | [2][6] |

| Appearance | Expected to be a solid at room temperature | Inferred |

| Solubility | Expected to be soluble in common organic solvents | Inferred |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through the N-cyclopropylation of the commercially available starting material, 4-fluorobenzene-1,2-diamine. A robust and well-documented method for the N-alkylation of anilines and related amines is the copper-promoted coupling with a boronic acid.[7][8][9] This approach offers mild reaction conditions and broad functional group tolerance.

Proposed Synthetic Pathway

The proposed synthesis involves a Chan-Lam coupling reaction, which is a copper-mediated cross-coupling of an amine with a boronic acid.

Caption: Figure 1. Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the N-cyclopropylation of anilines.[7][8][9]

Materials:

-

4-Fluorobenzene-1,2-diamine (1.0 equiv)

-

Cyclopropylboronic acid (1.2 equiv)

-

Copper(II) acetate (Cu(OAc)₂, 1.0 equiv)

-

2,2'-Bipyridine (1.0 equiv)

-

Sodium carbonate (Na₂CO₃, 2.0 equiv)

-

1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add 4-fluorobenzene-1,2-diamine (1.0 equiv), cyclopropylboronic acid (1.2 equiv), copper(II) acetate (1.0 equiv), 2,2'-bipyridine (1.0 equiv), and sodium carbonate (2.0 equiv).

-

Evacuate and backfill the flask with air.

-

Add anhydrous 1,2-dichloroethane to the flask.

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction should be open to the air.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected outcomes from standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the protons of the cyclopropyl ring, and the amine protons. The aromatic protons will likely appear as complex multiplets in the aromatic region (δ 6.0-7.5 ppm) due to coupling with each other and with the fluorine atom. The methine proton of the cyclopropyl group will appear as a multiplet, while the methylene protons will also be multiplets, typically in the upfield region (δ 0.5-1.0 ppm). The amine protons will likely appear as broad singlets.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, with the carbon attached to the fluorine atom exhibiting a large one-bond C-F coupling constant. The carbons of the cyclopropyl ring will appear at high field.

-

¹⁹F NMR: A singlet or a multiplet in the typical range for an aryl fluoride is expected.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the compound.

-

High-Resolution Mass Spectrometry (HRMS): This will provide the exact mass of the molecular ion, confirming the elemental composition (C₉H₁₁FN₂).

-

Fragmentation Pattern: Under electron ionization (EI) or chemical ionization (CI), the molecule is expected to fragment in a predictable manner. A key fragmentation pathway would likely involve the loss of the cyclopropyl group.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the compound. A reversed-phase HPLC method would be suitable for this analysis.

Caption: Figure 2. General HPLC workflow for purity analysis.

Applications in Research and Drug Development

This compound is a valuable intermediate for the synthesis of a variety of complex molecules with potential applications in medicinal chemistry and materials science.

-

Synthesis of Benzimidazoles: The ortho-diamine functionality is a direct precursor to the benzimidazole heterocyclic system.[4][5] By condensing this compound with various aldehydes or carboxylic acids, a library of novel benzimidazole derivatives can be synthesized. The presence of the N-cyclopropyl and 4-fluoro substituents can impart desirable pharmacokinetic and pharmacodynamic properties to these new chemical entities.

-

Development of Kinase Inhibitors: Many kinase inhibitors feature an aniline or a related nitrogen-containing heterocycle as a key pharmacophore that interacts with the hinge region of the kinase domain. The unique electronic and steric properties of this compound make it an attractive starting material for the design of novel kinase inhibitors.

-

Probes for Mechanistic Studies: N-cyclopropylanilines have been utilized as mechanistic probes in the study of single-electron transfer (SET) reactions.[10][11] The irreversible ring-opening of the cyclopropyl group upon oxidation serves as an indicator of a SET event.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically designed building block that combines the advantageous properties of both a cyclopropylamine and a fluoroaniline moiety. Its synthesis is accessible through established methodologies, and its potential for elaboration into a wide range of complex molecules makes it a valuable asset for researchers in medicinal chemistry and materials science. This guide provides the foundational knowledge required for the synthesis, characterization, and application of this promising compound, with the aim of facilitating innovation and discovery in these rapidly advancing fields.

References

- Synthesis and Structure of Fluorinated (Benzo[d]imidazol-2-yl)

- Application Notes and Protocols: Incorporation of Cyclopropylamine-d5 in Medicinal Chemistry Synthesis. Benchchem.

- Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid. RSC Publishing. (2010-04-01).

- Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic

- This compound | 952906-02-4 | CNB90602. Biosynth.

- Synthesis and Characterization of a Fluorinated Schiff Base from Benzimidazole and Its Metal Complexes for Antimicrobial and UV-Protective Cotton Fabrics. MDPI.

- Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid.

- Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identific

- Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid.

- Significance of Fluorine in Medicinal Chemistry: A Review.

- Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Taylor & Francis Online. (2022-04-08).

- Quantitative determination of 22 primary aromatic amines by cation-exchange solid-phase extraction and liquid chromatography-mass spectrometry.

- Cyclopropylamine. Wikipedia.

- Quantitative Screening of Twenty Six Aromatic Amines Originated

- Synthesis and Characterization of Fluorinated Benzimidazolium Precursors.

- Fluorinated benzimidazole derivatives: In vitro antimicrobial activity.

- Metabolism of cyclopropyl groups. Hypha Discovery Blogs.

- CYCLOPROPYLAMINE.

- The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and MassLynx Software.

- N-Alkyl-N-Cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N-Dialkyl Aromatic Amines.

- N-(1-(Methoxymethyl)cyclopropyl)aniline. PubChem.

- N-CYCLOPROPYL-METHYLAMINE HCL(67376-94-7) 1H NMR spectrum. ChemicalBook.

- Cyclopropylamine(765-30-0) 1H NMR spectrum. ChemicalBook.

- 1H-NMR of Cyclopropylamine HCl salt. Reddit. (2023-07-03).

- Cyclopropylmethyl-methyl-amine hydrochloride(77335-18-3) 1 H NMR. ChemicalBook.

- Photogenerated-radical cyclopropylation of in situ generated iminiums mediated by NaI/PPh3: direct access to α-cyclopropyl tertiary alkylamines. NIH.

- Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cyclopropylamines. ChemRxiv.

- Electrochemical mass spectrometric studies on 1-cyclopropyl-4-phenyl-1,2,3,6-tetrahydropyridine. PubMed.

- Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers.

- Process for manufacturing cyclopropylamine.

- Pharmaceutical compositions containing n-cyclopropyl-1-aminoindane compounds and adapted for administration to obtain inhibition of monoamine oxidase enzyme and process.

- And use of such n-cyclopropyl compounds as hypotensives pharmaceutical compositions containing n-cyclopropyl-1-amino indanes.

- Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic

- Synthesis of Phenylenediamines via [4+1+1] Photocycloaddition of 1,3-Dienes and Isocyanides Enabled by a Gallium(I)/(III) Redox: The Key Role of a Phenalenyl-Based Ligand. ChemRxiv. (2025-02-21).

- Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers.

- 4-amino-fluorobenzamides and their use as cytotoxic prodrugs.

- Process for preparation of 4-fluoro-α-[2methyl-l-oxopropyl]-γ-oxo—N—β-diphenylbenzene butane amide.

- Synthesis of N,N-disubstituted-p-phenylenediamine.

Sources

- 1. hyphadiscovery.com [hyphadiscovery.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Characterization of a Fluorinated Schiff Base from Benzimidazole and Its Metal Complexes for Antimicrobial and UV-Protective Cotton Fabrics [mdpi.com]

- 6. infoscience.epfl.ch [infoscience.epfl.ch]

- 7. Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Research Portal [experts.esf.edu]

An In-depth Technical Guide to 1-N-cyclopropyl-4-fluorobenzene-1,2-diamine: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Cyclopropylamines in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of unique structural motifs is paramount to achieving desired pharmacological profiles. Among these, the fluorinated cyclopropylamine scaffold has emerged as a privileged substructure. The inherent conformational rigidity and metabolic stability of the cyclopropyl group, coupled with the ability of fluorine to modulate physicochemical properties, offers a powerful combination for medicinal chemists.[1][2] This guide provides a comprehensive technical overview of 1-N-cyclopropyl-4-fluorobenzene-1,2-diamine, a versatile building block that embodies these desirable characteristics. Its unique arrangement of a cyclopropylamine, a fluorine atom, and a vicinal diamine on a benzene ring makes it a valuable precursor for the synthesis of a wide range of biologically active molecules.[3][4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis and drug design. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 952906-02-4 | [5] |

| Molecular Formula | C₉H₁₁FN₂ | [5] |

| Molecular Weight | 166.20 g/mol | [5] |

| SMILES | C1CC1NC2=C(C=C(C=C2)F)N | Biosynth[6] |

| Appearance | Not specified (likely a solid) | - |

| Solubility | Not specified | - |

| Melting Point | Not specified | - |

| Boiling Point | Not specified | - |

| pKa | Not specified | - |

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway

Step 1: Nucleophilic Aromatic Substitution (SNAᵣ)

The synthesis would likely commence with the reaction of 1,4-difluoro-2-nitrobenzene with cyclopropylamine. The nitro group is a strong electron-withdrawing group, which activates the ortho and para positions to nucleophilic attack. The fluorine atom at the 1-position is thus susceptible to displacement by the nucleophilic cyclopropylamine. This reaction is typically carried out in the presence of a base to neutralize the hydrofluoric acid byproduct.

Step 2: Nitro Group Reduction

The resulting N-cyclopropyl-4-fluoro-2-nitroaniline intermediate is then subjected to a reduction of the nitro group to an amine. This transformation can be achieved using various reducing agents, with common choices including tin(II) chloride in hydrochloric acid or catalytic hydrogenation (e.g., using hydrogen gas and a palladium on carbon catalyst).[7] This step yields the final product, this compound.

Spectroscopic Characterization

The structural confirmation of this compound relies on standard spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While specific spectra for this compound are not publicly available in research literature, commercial suppliers like BLDpharm and Biosynth indicate the availability of such data.[5][6]

Expected ¹H NMR Spectral Features

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the different proton environments in the molecule.

-

Aromatic Protons: The three protons on the benzene ring will likely appear as complex multiplets in the aromatic region (typically δ 6.0-7.5 ppm). The coupling patterns will be influenced by the fluorine atom and the two amino groups.

-

Cyclopropyl Protons: The protons of the cyclopropyl group will appear in the upfield region of the spectrum. The methine proton attached to the nitrogen will likely be a multiplet, while the methylene protons will also show complex splitting patterns due to geminal and vicinal coupling.

-

Amine Protons: The protons of the two amino groups (NH and NH₂) will appear as broad singlets, and their chemical shifts can be variable depending on the solvent and concentration.

Expected ¹³C NMR Spectral Features

The carbon NMR spectrum will provide information about the carbon skeleton. Key expected signals include:

-

Aromatic Carbons: Six distinct signals for the aromatic carbons, with their chemical shifts influenced by the fluorine and amino substituents. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

-

Cyclopropyl Carbons: Signals for the methine and methylene carbons of the cyclopropyl ring.

Expected Mass Spectrometry Data

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of C₉H₁₁FN₂. The fragmentation pattern would likely involve the loss of the cyclopropyl group and other characteristic fragments.

Applications in Drug Discovery and Medicinal Chemistry

The structural features of this compound make it a highly attractive building block in the synthesis of pharmaceutical agents. The vicinal diamine functionality is a common precursor for the formation of various heterocyclic systems, such as benzimidazoles, which are prevalent in many marketed drugs.

The presence of the cyclopropylamine moiety is particularly significant. Cyclopropyl groups are known to enhance metabolic stability by blocking sites of oxidation and can also improve potency and selectivity by providing a rigid conformational constraint.[1] Furthermore, the fluorine atom can modulate the pKa of the amino groups, influence lipophilicity, and block metabolic hydroxylation, thereby improving the pharmacokinetic profile of a drug candidate.[2]

While direct biological activity data for this compound is not extensively documented, the closely related and more complex molecule, N1-(3-(2-(6-Amino-4-Methylpyridin-2-Yl)ethyl)-5-Fluorophenyl)-N1-Cyclopropyl-N2-Methylethane-1,2-Diamine, has been identified as a ligand in a protein-ligand complex in the Protein Data Bank.[1] This provides strong evidence for the potential of this scaffold to interact with biological targets and underscores its relevance in the development of novel therapeutics.

Experimental Protocols

The following are generalized experimental protocols for the key transformations in the proposed synthesis and for the characterization of the final product. These protocols are based on established methodologies for similar compounds.

Protocol 1: Synthesis of N-Cyclopropyl-4-fluoro-2-nitroaniline (Intermediate)

Protocol 2: Synthesis of this compound (Final Product)

Protocol 3: Characterization by NMR and Mass Spectrometry

-

NMR Spectroscopy:

-

Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H NMR, ¹³C NMR, and potentially ¹⁹F NMR spectra on a high-field NMR spectrometer.

-

Analyze the chemical shifts, coupling constants, and integration to confirm the structure.

-

-

Mass Spectrometry:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze the sample using a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).

-

Determine the exact mass of the molecular ion and analyze the fragmentation pattern to further confirm the identity of the compound.

-

Conclusion and Future Outlook

This compound represents a valuable and strategically designed building block for medicinal chemistry and drug discovery. Its unique combination of a cyclopropylamine, a fluorine atom, and a vicinal diamine moiety provides a versatile platform for the synthesis of complex and biologically active molecules. The logical and scalable synthetic route, coupled with the favorable physicochemical properties imparted by its constituent groups, positions this compound as a key intermediate for the development of next-generation therapeutics. As the demand for novel drug candidates with improved efficacy and pharmacokinetic profiles continues to grow, the utility of specialized building blocks like this compound is expected to increase significantly. Further research into the applications of this compound and the biological activities of its derivatives is warranted and holds considerable promise for the future of drug development.

References

Sources

- 1. N1-(3-(2-(6-Amino-4-Methylpyridin-2-Yl)ethyl)-5-Fluorophenyl)-N1-Cyclopropyl-N2-Methylethane-1,2-Diamine | C20H27FN4 | CID 91808028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4'-Methoxyacetophenone(100-06-1) 1H NMR spectrum [chemicalbook.com]

- 3. 4-fluoro-1-N-propylbenzene-1,2-diamine | C9H13FN2 | CID 10749621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. danabiosci.com [danabiosci.com]

- 5. 952906-02-4|this compound|BLD Pharm [bldpharm.com]

- 6. biosynth.com [biosynth.com]

- 7. mdpi.com [mdpi.com]

- 8. N1-(4-Chlorophenyl)benzene-1,2-diamine synthesis - chemicalbook [chemicalbook.com]

A-Z Guide to Structure Elucidation: The Case of 1-N-cyclopropyl-4-fluorobenzene-1,2-diamine

Abstract

The confluence of fluorinated motifs and strained ring systems, such as the cyclopropyl group, represents a cornerstone of modern medicinal chemistry. These structural features can profoundly influence a molecule's metabolic stability, binding affinity, and overall pharmacological profile. This technical guide provides an in-depth, systematic approach to the complete structure elucidation of the novel compound 1-N-cyclopropyl-4-fluorobenzene-1,2-diamine. Authored from the perspective of a Senior Application Scientist, this document moves beyond a mere recitation of analytical techniques. Instead, it offers a holistic, field-tested workflow, emphasizing the causal relationships between experimental choices and the resultant data. We will navigate through a multi-technique platform, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction. Each section is designed to be a self-validating component of the overall analytical narrative, providing researchers, scientists, and drug development professionals with a robust framework for the characterization of similarly complex small molecules.

Introduction: The Rationale for a Multi-Modal Approach

The unambiguous determination of a chemical structure is the bedrock upon which all subsequent research and development activities are built. In the case of this compound, we are presented with a molecule that, while seemingly simple, contains a rich tapestry of structural features that each demand a specific analytical lens for their complete characterization. The presence of a fluorinated aromatic ring, a primary and a secondary amine, and a strained cyclopropyl moiety necessitates a multi-modal analytical approach. No single technique can provide the requisite level of detail to confirm connectivity, stereochemistry (where applicable), and the subtle electronic interactions that define the molecule's behavior. This guide, therefore, is structured to mirror a logical, real-world laboratory workflow, where each piece of analytical data corroborates and refines the structural hypothesis.

The Elucidation Workflow: A Strategic Overview

The process of structure elucidation is not a linear path but rather an iterative cycle of hypothesis, experimentation, and refinement. The following workflow diagram, rendered in Graphviz, illustrates the synergistic relationship between the various analytical techniques employed in this guide.

Caption: A logical workflow for the structure elucidation of novel small molecules.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying the Key Functional Groups

Expertise & Experience: FTIR spectroscopy serves as our initial, rapid screen to confirm the presence of the key functional groups hypothesized from the synthetic route. The causality here is simple: specific covalent bonds vibrate at characteristic frequencies when irradiated with infrared light. By identifying these vibrational modes, we can quickly confirm the presence of amines and the aromatic ring. For aromatic amines, the carbon-nitrogen stretching vibration is typically strong and appears in the 1335-1250 cm⁻¹ region.[1]

Experimental Protocol:

-

A small sample of the purified compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer.

-

The spectrum is acquired over a range of 4000-400 cm⁻¹.

-

A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

-

The resulting spectrum is analyzed for characteristic absorption bands.

Data Presentation:

| Predicted Vibrational Mode | Expected Wavenumber (cm⁻¹) | Rationale |

| N-H Stretch (Primary Amine) | 3400-3300 (two bands) | Asymmetric and symmetric stretching of the -NH₂ group.[2] |

| N-H Stretch (Secondary Amine) | 3350-3310 (one band) | Stretching of the N-H bond in the cyclopropylamine moiety.[1] |

| C-N Stretch (Aromatic) | 1335-1250 | Characteristic of an amine attached to an aromatic ring.[1][2] |

| C-F Stretch | 1250-1000 | Strong absorption due to the electronegativity of fluorine. |

| Aromatic C=C Bending | 1600-1450 | Skeletal vibrations of the benzene ring. |

Trustworthiness: The presence of distinct N-H stretching bands for both a primary and secondary amine, coupled with a strong C-N aromatic stretch, provides a high degree of confidence in the gross structural features of the molecule. The influence of solvents on the IR spectrum of aromatic amines can be significant, but for a solid-state ATR measurement, these effects are minimized.[3][4]

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Expertise & Experience: High-resolution mass spectrometry (HRMS) is indispensable for determining the elemental composition of the parent molecule. The choice of a soft ionization technique, such as Electrospray Ionization (ESI), is crucial to minimize in-source fragmentation and preserve the molecular ion.[5] Subsequent fragmentation analysis, typically via Collision-Induced Dissociation (CID), provides pieces of the structural puzzle that can be reassembled. The fragmentation patterns of amines are well-documented and often involve alpha-cleavage.[6]

Experimental Protocol (ESI-HRMS):

-

The sample is dissolved in a suitable solvent (e.g., methanol/water with 0.1% formic acid) at a concentration of approximately 1 µg/mL.

-

The solution is infused into the ESI source of a high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument).

-

The instrument is operated in positive ion mode to facilitate protonation of the amine groups.

-

The mass spectrum is acquired over a mass-to-charge (m/z) range of 50-500.

-

The accurate mass of the protonated molecular ion [M+H]⁺ is determined and used to calculate the elemental composition.

Data Presentation:

| Ion | Predicted m/z | Rationale |

| [M+H]⁺ | 181.1085 | Protonated molecular ion (C₁₀H₁₄FN₂) |

| [M - C₃H₄]⁺ | 141.0718 | Loss of the cyclopropyl group via fragmentation. |

| [C₆H₄FN₂]⁺ | 123.0353 | Fragment corresponding to the fluorinated diamine ring. |

Trustworthiness: The experimental determination of the molecular ion's mass to within 5 ppm of the theoretical value provides unequivocal confirmation of the molecular formula. The observed fragmentation pattern, consistent with the known fragmentation behavior of similar compounds, further validates the proposed connectivity.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the detailed connectivity and chemical environment of atoms in a molecule. For this compound, a suite of NMR experiments is required. A standard ¹H NMR will reveal the number of distinct proton environments and their neighboring protons through spin-spin coupling. ¹³C NMR will identify the unique carbon environments. The presence of fluorine introduces additional complexity and diagnostic information due to ¹⁹F-¹H and ¹⁹F-¹³C coupling.[9][10] Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are then used to map out the precise H-H and C-H correlations.

Experimental Protocol (¹H, ¹³C, ¹⁹F, and 2D NMR):

-

Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

The sample is placed in a high-field NMR spectrometer (e.g., 500 MHz).

-

A standard ¹H NMR spectrum is acquired.

-

A proton-decoupled ¹³C NMR spectrum is acquired.

-

A ¹⁹F NMR spectrum is acquired.

-

2D COSY and HSQC spectra are acquired to establish proton-proton and proton-carbon correlations.

Data Presentation:

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.8-7.2 | m | 3H | Aromatic Protons |

| ~4.5 (broad s) | s | 2H | -NH₂ |

| ~3.5 (broad s) | s | 1H | -NH- |

| ~2.2-2.4 | m | 1H | Cyclopropyl CH |

| ~0.4-0.8 | m | 4H | Cyclopropyl CH₂ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Rationale |

| ~150-160 (d) | Aromatic C-F (¹JCF ≈ 240 Hz) |

| ~130-145 | Aromatic C-N |

| ~110-125 | Aromatic C-H |

| ~30-35 | Cyclopropyl CH |

| ~5-15 | Cyclopropyl CH₂ |

Trustworthiness: The combination of 1D and 2D NMR data provides a highly detailed and self-consistent picture of the molecule's covalent framework. The unique upfield chemical shifts of the cyclopropyl protons are a direct consequence of the ring's magnetic anisotropy and serve as a diagnostic marker.[11] The large one-bond coupling constant between the fluorine and its attached carbon is a key validation point.[9]

Single-Crystal X-ray Diffraction: The Definitive Proof

Expertise & Experience: While the combination of spectroscopic techniques provides an exceptionally strong case for the proposed structure, single-crystal X-ray diffraction offers the ultimate, unambiguous proof.[12] This technique provides a three-dimensional map of electron density within a crystal, allowing for the precise determination of bond lengths, bond angles, and intermolecular interactions. Obtaining a high-quality single crystal is often the most challenging step in this process.

Experimental Protocol:

-

Crystals of the compound are grown by slow evaporation of a suitable solvent (e.g., ethanol, ethyl acetate/hexanes).

-

A suitable single crystal is mounted on a goniometer.

-

The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

-

The diffraction data is processed to solve and refine the crystal structure.

Data Presentation: The output of a successful X-ray diffraction experiment is a detailed crystallographic information file (CIF) and a visual representation of the molecular structure, often depicted as a ball-and-stick or thermal ellipsoid model. This data confirms the connectivity established by NMR and provides precise geometric parameters.

Caption: A 2D representation of the confirmed connectivity of the title compound.

Trustworthiness: An X-ray crystal structure is considered the "gold standard" for structure determination. The low R-factor (a measure of the agreement between the calculated and observed diffraction data) of a refined crystal structure provides the highest level of confidence in the proposed atomic arrangement.[13]

Conclusion: A Synergistic and Self-Validating Approach

The structure elucidation of this compound serves as an exemplary case study in the application of a modern, multi-technique analytical workflow. Each method, from the rapid functional group identification by FTIR to the definitive 3D structure from X-ray crystallography, provides a unique and essential piece of the puzzle. The true power of this approach lies in its synergistic and self-validating nature. The molecular formula from MS is confirmed by NMR and X-ray. The connectivity map from 2D NMR is validated by the fragmentation patterns in MS and ultimately proven by the crystal structure. This rigorous, evidence-based methodology ensures the highest degree of scientific integrity and provides a solid foundation for any subsequent research or development endeavors involving this or structurally related molecules.

References

- Vertex AI Search. (n.d.). IR Spectroscopy Tutorial: Amines.

- PubMed. (n.d.). [Influence of solvents on IR spectrum of aromatic amines].

- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.

- ResearchGate. (2025, August 10). Influence of Solvents on IR Spectrum of Aromatic Amines | Request PDF.

- RSC Publishing. (n.d.). Substituent effect on the interaction of aromatic primary amines and diamines with supercritical CO2 from infrared spectroscopy and quantum calculations.

- JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes.

- ACS Publications. (n.d.). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings | ACS Omega.

- Benchchem. (n.d.). A Comparative Guide to the 1H and 13C NMR Spectral Analysis of Cyclopropylbenzene Derivatives.

- ResearchGate. (n.d.). Fluorinated Aromatic Compounds.

- JEOL Resources. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR.

- Benchchem. (n.d.). Application Notes and Protocols: Mass Spectrometry Fragmentation Analysis of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone.

- Wikipedia. (n.d.). Fragmentation (mass spectrometry).

- Scirp.org. (n.d.). Synthesis, Spectral Characterization and Crystal Structure of 2-((3-Aminophenyl)(phenyl)methylene) hydrazinecarboxamide.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- Mass Spectrometry: Fragmentation. (n.d.).

- PubMed. (2024, August 27). Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders.

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. [Influence of solvents on IR spectrum of aromatic amines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 10. Structure Elucidation of Fluorinated Compounds by NMR | JEOL Resources [jeolusa.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, Spectral Characterization and Crystal Structure of 2-((3-Aminophenyl)(phenyl)methylene) hydrazinecarboxamide [scirp.org]

"spectroscopic data for 1-N-cyclopropyl-4-fluorobenzene-1,2-diamine"

An In-depth Technical Guide to the Spectroscopic Characterization of 1-N-cyclopropyl-4-fluorobenzene-1,2-diamine

Abstract

This compound is a substituted aromatic diamine featuring structural motifs of significant interest in medicinal chemistry. The presence of a fluorine atom can modulate metabolic stability and binding affinity, while the cyclopropyl group introduces conformational rigidity and unique electronic properties. This guide provides a comprehensive, in-depth analysis of the essential spectroscopic data required for the unambiguous identification and characterization of this compound. We present predicted data for Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F), grounded in established principles and data from analogous structures. Furthermore, this document furnishes detailed, field-proven protocols for the acquisition of high-quality spectroscopic data, ensuring reproducibility and reliability in a research and development setting.

Introduction: The Strategic Importance of Fluorinated Cyclopropylamines

In contemporary drug discovery, the strategic incorporation of specific functional groups is paramount to optimizing a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and pharmacological activity. The title compound, this compound, is an exemplar of strategic molecular design.

-

The Fluorine Advantage: The introduction of a fluorine atom onto an aromatic ring is a widely used strategy in medicinal chemistry. The carbon-fluorine bond is exceptionally strong, which can block metabolic attack at that position, thereby enhancing the molecule's metabolic stability and half-life[1]. Furthermore, fluorine's high electronegativity can alter the pKa of nearby functional groups and influence non-covalent interactions (e.g., hydrogen bonding, dipole-dipole) with biological targets.

-

The Cyclopropyl Moiety: The cyclopropyl group is more than a simple alkyl substituent; it is a conformationally restricted, three-membered ring that imparts rigidity to the molecule. Its unique electronic nature, with significant s-character in its C-C bonds, allows it to act as a "pseudo-double bond" in certain electronic contexts. In drug candidates, this can lead to improved potency and selectivity[2][3].

The combination of these two motifs onto a 1,2-phenylenediamine scaffold—a common building block for synthesizing heterocyclic compounds like benzimidazoles—makes this molecule a valuable intermediate for creating novel chemical entities. This guide serves as an authoritative resource for its structural verification.

Proposed Synthetic Pathway and Rationale

To analyze a compound, one must first obtain it. A plausible and efficient synthesis is critical. Based on established methodologies for the synthesis of N-substituted phenylenediamines, a two-step pathway is proposed, starting from commercially available 4-fluoro-1,2-dinitrobenzene.

Rationale: This pathway is predicated on the principles of nucleophilic aromatic substitution (SNAr). The two nitro groups are potent electron-withdrawing groups, activating the aromatic ring towards nucleophilic attack. Cyclopropylamine can selectively displace one of the nitro groups (or a fluorine in a different precursor). The subsequent reduction of the nitro groups to amines is a standard, high-yielding transformation, typically accomplished with reagents like tin(II) chloride or catalytic hydrogenation.

Experimental Protocol: Synthesis

-

Step 1: Nucleophilic Aromatic Substitution.

-

To a solution of 4-fluoro-1,2-dinitrobenzene (1.0 eq.) in anhydrous dimethylformamide (DMF), add N,N-Diisopropylethylamine (DIPEA) (1.5 eq.).

-

Add cyclopropylamine (1.1 eq.) dropwise at room temperature.

-

Heat the reaction mixture to 80 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the intermediate, N-cyclopropyl-4-fluoro-2-nitroaniline.

-

-

Step 2: Reduction of the Nitro Group.

-

Dissolve the intermediate from Step 1 in ethanol.

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq.) in portions.

-

Reflux the mixture for 3-4 hours, monitoring by TLC.

-

Cool the reaction, neutralize with a saturated solution of sodium bicarbonate, and extract with ethyl acetate.

-

The combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography to yield this compound.

-

Visualization: Synthetic Workflow

Caption: Proposed two-step synthesis of the target compound.

Spectroscopic Characterization: A Multi-Technique Approach

Unambiguous structural elucidation requires a correlated, multi-technique approach. We will now detail the expected outcomes from mass spectrometry, infrared spectroscopy, and a comprehensive suite of NMR experiments.

Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry provides the most direct evidence of a compound's molecular weight and elemental formula. For a molecule like this, Electrospray Ionization (ESI) is a soft ionization technique ideal for generating the protonated molecular ion [M+H]⁺ with minimal fragmentation, confirming the overall mass. High-resolution mass spectrometry (HRMS) is crucial for providing an exact mass, which can be used to confirm the elemental formula (C₉H₁₁FN₂).

Predicted Data:

-

Molecular Formula: C₉H₁₁FN₂

-

Molecular Weight: 166.20 g/mol

-

Expected [M+H]⁺ (HRMS): 167.0982 (Calculated for C₉H₁₂FN₂⁺)

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrument Setup: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

-

Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

-

Ionization Mode: Operate in positive ion mode.

-

Source Parameters:

-

Capillary Voltage: 3.5 - 4.5 kV

-

Source Temperature: 100 - 150 °C

-

Gas Flow (Nitrogen): Set to manufacturer's recommendations.

-

-

Data Acquisition: Acquire data over a mass range of m/z 50-500. The primary peak of interest will be the [M+H]⁺ ion.

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The vibrational frequencies of specific bonds provide a characteristic "fingerprint." For our target compound, the key diagnostic peaks will be the N-H stretches of the primary and secondary amines, the C-F stretch, and the aromatic C-H and C=C stretches.

Predicted Key Vibrational Frequencies:

| Functional Group | Bond | Predicted Wavenumber (cm⁻¹) | Characteristics |

| Primary Amine | N-H Stretch | 3400 - 3300 | Two distinct sharp peaks (asymmetric & symmetric) |

| Secondary Amine | N-H Stretch | 3350 - 3310 | One sharp peak, may overlap with primary amine |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Sharp, medium intensity peaks |

| Aromatic Ring | C=C Stretch | 1600 - 1475 | Multiple sharp peaks |

| Amine | N-H Bend | 1650 - 1580 | Medium intensity peak |

| Aryl Fluoride | C-F Stretch | 1270 - 1100 | Strong, characteristic absorption |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol.

-

Background Scan: Acquire a background spectrum of the empty ATR stage to subtract atmospheric H₂O and CO₂ signals.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Perform ATR correction and baseline correction using the instrument software.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful technique for detailed structural elucidation in solution. It provides information on the connectivity of atoms through chemical shifts, signal integrations, and coupling constants. For this molecule, ¹H NMR will define the proton environment, ¹³C NMR will identify all unique carbon atoms, and ¹⁹F NMR will confirm the presence of the fluorine substituent.

3.3.1 ¹H NMR Spectroscopy: Predicted Data

The spectrum will be complex due to the asymmetry of the molecule. The aromatic region will show characteristic splitting patterns influenced by the fluorine and two different amine substituents. The cyclopropyl protons will appear in the highly shielded (upfield) region, a diagnostic feature of this group[2].

| Proton(s) | Environment | Predicted Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| 3H | Aromatic | ~6.5 - 7.0 | m | JH-H, JH-F |

| 2H | -NH₂ | ~3.5 - 4.5 | br s | - |

| 1H | -NH- | ~4.0 - 5.0 | br s | - |

| 1H | Cyclopropyl CH | ~2.0 - 2.5 | m | Jgem, Jcis, Jtrans |

| 4H | Cyclopropyl CH₂ | ~0.5 - 1.0 | m | Jgem, Jcis, Jtrans |

3.3.2 ¹³C NMR Spectroscopy: Predicted Data

Proton-decoupled ¹³C NMR will show 9 distinct signals for the 9 carbon atoms. The carbon directly attached to the fluorine will show a large one-bond coupling (¹JC-F) and will be significantly shifted downfield. Other aromatic carbons will show smaller 2-bond and 3-bond C-F couplings.

| Carbon(s) | Environment | Predicted Shift (ppm) | C-F Coupling |

| C4 | C-F | ~155 - 160 | d, ¹JC-F ≈ 240-250 Hz |

| C1, C2 | C-N | ~135 - 145 | d, JC-F may be present |

| C3, C5, C6 | Aromatic CH | ~110 - 120 | d, JC-F ≈ 5-25 Hz |

| C7 | Cyclopropyl CH | ~25 - 35 | - |

| C8, C9 | Cyclopropyl CH₂ | ~5 - 15 | - |

3.3.3 ¹⁹F NMR Spectroscopy: Predicted Data

¹⁹F NMR is highly sensitive and provides a clean spectrum. A single signal is expected, with its chemical shift indicative of an aryl fluoride.

| Fluorine | Environment | Predicted Shift (ppm) |

| 1F | Ar-F | -115 to -125 (vs. CFCl₃) |

3.3.4 Advanced 2D NMR for Structural Confirmation

To definitively assign all signals, 2D NMR experiments are indispensable.

-

COSY (Correlation Spectroscopy): Will reveal ¹H-¹H coupling networks, connecting adjacent protons within the aromatic ring and within the cyclopropyl group.

-

HSQC (Heteronuclear Single Quantum Coherence): Will correlate each proton signal with the carbon it is directly attached to, allowing for unambiguous assignment of the CH, CH₂, and aromatic CH carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is crucial for connecting the cyclopropyl group to the correct nitrogen and for assigning the quaternary carbons in the aromatic ring.

Visualization: Key NMR Correlations

Sources

- 1. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-N-cyclopropyl-4-fluorobenzene-1,2-diamine: Synthesis, Characterization, and Research Applications

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of unique structural motifs is paramount to the development of novel molecules with tailored properties. Among these, the cyclopropyl group and fluorine atom have emerged as powerful tools for modulating the physicochemical and biological characteristics of aromatic systems. This guide provides a comprehensive technical overview of 1-N-cyclopropyl-4-fluorobenzene-1,2-diamine, a versatile building block that synergistically combines these features.

With a molecular weight of 166.20 g/mol , this compound serves as a valuable scaffold for the synthesis of a diverse array of heterocyclic compounds, including benzimidazoles and quinoxalines. The presence of the cyclopropyl moiety can enhance metabolic stability and binding affinity, while the fluorine atom can modulate pKa, lipophilicity, and metabolic pathways. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, analytical characterization, and potential applications, thereby empowering its effective utilization in pioneering research endeavors.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is essential for its effective handling, characterization, and application in synthetic chemistry. The key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 166.20 g/mol | [1] |

| Molecular Formula | C₉H₁₁FN₂ | [1] |

| CAS Number | 952906-02-4 | [1] |

| Appearance | Grey Solid | [2] |

| Purity | ≥ 96% | [2] |

| InChI Key | GPQQONRBFSTDGZ-UHFFFAOYSA-N | [2] |

Synthetic Protocol: A Strategic Approach

The synthesis of this compound is typically achieved through a two-step process involving a nucleophilic aromatic substitution followed by the reduction of a nitro group. This strategy allows for the regioselective introduction of the cyclopropylamine moiety.

Workflow for the Synthesis of this compound

Caption: A general two-step synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-cyclopropyl-4-fluoro-2-nitroaniline (Intermediate)

-

Reaction Setup: To a solution of 1,4-difluoro-2-nitrobenzene (1.0 equivalent) in a suitable solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), add cyclopropylamine (1.1 equivalents) and a base such as potassium carbonate (K₂CO₃) (1.2 equivalents).

-

Reaction Conditions: Stir the reaction mixture at a controlled temperature, typically between 20-50°C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Isolation: Once the reaction is complete, quench the mixture with water and extract the product with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude N-cyclopropyl-4-fluoro-2-nitroaniline. Purification can be achieved by column chromatography on silica gel.

Step 2: Synthesis of this compound (Final Product)

-

Reaction Setup: Dissolve the intermediate, N-cyclopropyl-4-fluoro-2-nitroaniline (1.0 equivalent), in a solvent such as ethanol or ethyl acetate.

-

Reduction: Add a reducing agent to the solution. Common and effective reducing agents for this transformation include tin(II) chloride dihydrate (SnCl₂·2H₂O) in the presence of a strong acid like concentrated HCl, or catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Reaction Conditions: If using SnCl₂, the reaction is typically heated to reflux. For catalytic hydrogenation, the reaction is stirred under a hydrogen atmosphere at room temperature. Monitor the reaction progress by TLC or HPLC.

-

Work-up and Isolation: Upon completion, if using SnCl₂, basify the reaction mixture with a solution of sodium hydroxide until a pH of >10 is reached, and then extract the product with an organic solvent. For catalytic hydrogenation, filter the reaction mixture through a pad of Celite to remove the catalyst. The filtrate is then concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford this compound.

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized this compound. The following techniques are recommended for a comprehensive analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the final compound. A reverse-phase HPLC method is generally suitable for this type of aromatic amine.

Exemplary HPLC Method Parameters:

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 10-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of the compound. Under electrospray ionization (ESI) in positive mode, the compound is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 167.2.

Predicted Fragmentation Pathway:

The fragmentation of this compound in the mass spectrometer will likely involve characteristic losses of the cyclopropyl group and subsequent fragmentation of the aromatic ring.

Caption: A simplified representation of a potential mass spectrometry fragmentation pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of the molecule. The spectra will exhibit characteristic signals for the aromatic protons and carbons, as well as the unique resonances of the cyclopropyl group. The fluorine atom will also induce characteristic splitting patterns in the ¹³C and ¹H NMR spectra.

Potential Applications in Research and Drug Development

This compound is a valuable building block in several areas of chemical research, particularly in the synthesis of biologically active compounds.

-

Synthesis of Benzimidazoles: The 1,2-diamine functionality readily undergoes condensation reactions with aldehydes or carboxylic acids to form the benzimidazole ring system, a privileged scaffold in medicinal chemistry with a wide range of biological activities.

-

Quinoxaline Derivatives: Reaction with 1,2-dicarbonyl compounds yields quinoxaline derivatives, which are also of significant interest in pharmaceutical research.

-

Enzyme Inhibitors: The presence of the fluorinated cyclopropylamine moiety suggests potential applications as an inhibitor for various enzymes. Fluorinated phenylcyclopropylamines have been investigated for their ability to inhibit enzymes such as monoamine oxidase.

Conclusion

This technical guide has provided a detailed overview of this compound, from its fundamental properties to its synthesis and analytical characterization. The strategic combination of a cyclopropyl group and a fluorine atom on a phenylenediamine scaffold makes this molecule a highly attractive building block for the development of novel compounds in medicinal chemistry and materials science. The protocols and data presented herein are intended to serve as a valuable resource for researchers, enabling them to confidently incorporate this versatile molecule into their synthetic strategies and accelerate the pace of discovery.

References

- European Patent Office. (n.d.). Procedure for the preparation of N-cyclopropyl-4-fluoroanilines - EP 0430847 A1. Google Patents.

-

Organic Syntheses. (n.d.). o-PHENYLENEDIAMINE. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

-

FAQ. (n.d.). What is the synthesis method of 4-Fluoro-1,2-phenylenediamine and its applications? Retrieved from [Link]

-

PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

-

Global NEST Journal. (2024). Development of a new High Performance Liquid Chromatography- Fluorescence Detection (HPLC-FL) method for the determination of biogenic amines in frozen fish sold in markets. Retrieved from [Link]

-

ResearchGate. (n.d.). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent, 3- Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl) - 2-pyrazoline. Retrieved from [Link]

-

Sultan Qaboos University Journal For Science. (n.d.). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

YouTube. (2023). Fragmentation in Mass Spectrometry. Retrieved from [Link]

-

Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). 15N NMR: Substituent effect analysis in para- and meta-substituted phenylhydrazines. Retrieved from [Link]

-

MDPI. (n.d.). Cobalt-catalyzed Synthesis of N-containing Heterocycles via Cyclization of Ortho-substituted Anilines with CO2/H2. Retrieved from [Link]

-

PMC. (n.d.). Catalytic C—H Amination for the Preparation of Substituted 1,2-Diamines. Retrieved from [Link]

-

PMC. (2024). Synthesis, characterization and NLO properties of 1,4-phenylenediamine-based Schiff bases: a combined theoretical and experimental approach. Retrieved from [Link]

-

ChemRxiv. (n.d.). The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinylcyclopropanes. Retrieved from [Link]

-

Dana Bioscience. (n.d.). 1-N-Cyclopropyl-3-fluorobenzene-1,2-diamine 1g. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluorobenzene-1,2-diamine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). "Fluorobenzene". Retrieved from [Link]

Sources

An In-Depth Technical Guide to N-Cyclopropyl-Phenylenediamines: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-cyclopropyl-phenylenediamines represent a fascinating and increasingly important class of organic compounds. The unique combination of a strained cyclopropyl ring and an aromatic phenylenediamine core imparts a distinct set of physicochemical properties, making them valuable scaffolds in medicinal chemistry and materials science. This technical guide provides a comprehensive literature review of N-cyclopropyl-phenylenediamines, delving into their synthesis, chemical characteristics, and diverse applications, with a particular focus on their burgeoning role in drug discovery and development.

Introduction: The Allure of a Hybrid Scaffold

The incorporation of a cyclopropyl moiety into drug candidates has become a powerful strategy in modern medicinal chemistry.[1][2][3] The three-membered ring's unique electronic and conformational properties can significantly enhance a molecule's pharmacological profile.[1][2][3] These benefits include increased potency, improved metabolic stability, enhanced brain permeability, and reduced off-target effects.[1][3] When this versatile fragment is appended to a phenylenediamine scaffold—a structure known for its antioxidant properties and utility as a building block in polymers and dyes—the resulting N-cyclopropyl-phenylenediamine class of molecules offers a rich chemical space for exploration.[4][5]

This guide will explore the synthesis of these hybrid molecules, detail their key properties, and provide an in-depth look at their applications, particularly as promising candidates in the development of novel therapeutics.

Synthetic Strategies for N-Cyclopropyl-Phenylenediamines

The construction of the N-cyclopropyl bond to a phenylenediamine core can be achieved through several established synthetic methodologies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6] This method is highly versatile and tolerates a wide range of functional groups, making it a go-to strategy for the synthesis of N-aryl amines.[6] The general scheme involves the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Sources

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. ekwan.github.io [ekwan.github.io]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

The Strategic Integration of Fluorinated Diamine Building Blocks in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The deliberate incorporation of fluorine into molecular scaffolds has become a paramount strategy in contemporary drug discovery and materials science. Among the diverse array of fluorinated building blocks, diamines occupy a position of particular significance due to their prevalence in bioactive molecules and high-performance polymers. This technical guide provides a comprehensive exploration of fluorinated diamine building blocks, delving into their synthesis, unique physicochemical properties, and strategic applications. By elucidating the causal relationships behind experimental choices and providing validated protocols, this guide serves as an authoritative resource for researchers seeking to harness the transformative potential of fluorination in their synthetic endeavors.

The Fluorine Advantage: More Than Just a Hydrogen Mimic

Fluorine, the most electronegative element, imparts a unique and often highly beneficial set of properties to organic molecules when strategically incorporated.[1][2][3] Its influence extends far beyond simple steric replacement of hydrogen, fundamentally altering electronic distribution, conformational preferences, and metabolic pathways.[1][4] In the context of drug design, this translates to tangible improvements in pharmacokinetic and pharmacodynamic profiles.[1][4]

The judicious placement of fluorine atoms can lead to:

-